molecular formula C6H5F3N4O2 B1598565 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine CAS No. 288246-61-7

2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B1598565
CAS No.: 288246-61-7
M. Wt: 222.12 g/mol
InChI Key: CUUQSZLMISKOHS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming substituted pyridines with multiple functional groups. The base structure pyridine serves as the parent heterocycle, with substituents numbered according to standard conventions where the nitrogen atom receives position number one. The systematic name 2-hydrazinyl-3-nitro-5-(trifluoromethyl)pyridine reflects the priority assignment of functional groups according to International Union of Pure and Applied Chemistry guidelines.

The derivation process begins with identification of the principal functional group, which in this case remains the pyridine ring system itself. The hydrazine substituent at position 2 receives the designation "hydrazinyl" rather than "hydrazino," following current International Union of Pure and Applied Chemistry recommendations for amine-derived substituents. This nomenclature choice distinguishes the compound from related structures where the hydrazine group might be differently substituted or positioned.

The nitro group designation at position 3 follows standard nomenclature practices for nitro-substituted aromatic compounds. The electron-withdrawing nature of this group significantly influences the chemical behavior of the molecule, particularly affecting the reactivity of adjacent positions on the pyridine ring. The systematic name appropriately reflects this positioning through the numerical prefix system.

The trifluoromethyl group at position 5 represents one of the most electronegative substituents commonly encountered in organic chemistry. The International Union of Pure and Applied Chemistry nomenclature captures this through the prefix "trifluoromethyl" enclosed in parentheses, indicating the composite nature of this substituent. Alternative nomenclature systems sometimes employ different representations for this group, but the International Union of Pure and Applied Chemistry standard remains the most widely accepted approach.

Comparative analysis with related compounds reveals the importance of precise nomenclature in distinguishing between closely related structures. For example, compounds lacking the nitro group at position 3 would receive entirely different systematic names, despite structural similarities. This precision becomes critical when accessing chemical databases or comparing research findings across different studies.

Comparison of Chemical Abstracts Service Registry Numbers (288246-61-7 versus 1049744-89-9)

The Chemical Abstracts Service registry system assigns unique numerical identifiers to distinct chemical substances, providing unambiguous identification across global chemical databases. For this compound, the primary Chemical Abstracts Service number 288246-61-7 corresponds to the free base form of the compound. This registry number specifically identifies the neutral molecule without any associated counterions or crystal forms.

Investigation of Chemical Abstracts Service number 1049744-89-9 reveals assignment to 2-hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride, representing a structurally related but distinct chemical entity. This compound differs fundamentally from the target structure through the absence of the nitro group at position 3 and the presence of a hydrochloride salt form. The molecular formula for this related compound appears as C₆H₇ClF₃N₃, contrasting with C₆H₅F₃N₄O₂ for the nitro-containing target compound.

The distinction between these Chemical Abstracts Service numbers highlights critical differences in chemical databases and commercial suppliers. Researchers seeking the nitro-containing compound must exercise caution to avoid inadvertent substitution with the structurally similar but chemically distinct non-nitro analog. The hydrochloride salt form also introduces additional considerations regarding solubility, stability, and reactivity profiles.

Database cross-referencing reveals that some suppliers and research articles occasionally confuse these Chemical Abstracts Service numbers, leading to potential misidentification in literature searches and compound procurement. The molecular weight differences provide one verification method: 222.126 grams per mole for the nitro compound versus 213.59 grams per mole for the hydrochloride salt of the non-nitro analog.

Commercial availability patterns also differ between these Chemical Abstracts Service numbers. Suppliers typically stock the hydrochloride salt form (1049744-89-9) more readily than the free base nitro compound (288246-61-7), reflecting different synthetic accessibility and stability considerations. Researchers must therefore specify Chemical Abstracts Service numbers explicitly when ordering compounds to ensure receipt of the intended chemical structure.

Chemical Abstracts Service Number Compound Name Molecular Formula Molecular Weight Key Structural Difference
288246-61-7 This compound C₆H₅F₃N₄O₂ 222.126 Contains nitro group at position 3
1049744-89-9 2-hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride C₆H₇ClF₃N₃ 213.59 Lacks nitro group; hydrochloride salt

Analysis of Simplified Molecular Input Line Entry System Notation and Isomeric Considerations

The Simplified Molecular Input Line Entry System representation for this compound appears as N(N)C1=NC=C(C=C1N+[O-])C(F)(F)F, encoding the complete structural information in linear text format. This notation system provides unambiguous representation of atom connectivity, formal charges, and stereochemical information when present. The Simplified Molecular Input Line Entry System string begins with the hydrazine group N(N), indicating the terminal nitrogen atom connected to another nitrogen, which then bonds to the pyridine carbon atom.

The pyridine ring representation within the Simplified Molecular Input Line Entry System follows standard conventions for aromatic heterocycles. The notation C1=NC=C(C=C1N+[O-])C(F)(F)F captures the alternating single and double bond pattern characteristic of aromatic systems. The numbering system within the string corresponds to the systematic chemical nomenclature, ensuring consistency between different representation methods.

The nitro group representation N+[O-] explicitly shows the formal charge distribution within this functional group, distinguishing it from other nitrogen-containing substituents. This level of detail proves essential for computational chemistry applications where electron distribution and formal charges significantly influence calculated properties and predicted reactivity patterns.

Trifluoromethyl group encoding as C(F)(F)F clearly indicates the tetrahedral carbon center bonded to three fluorine atoms and the pyridine ring. This representation eliminates ambiguity regarding the substitution pattern and provides essential information for structure-activity relationship studies where fluorine positioning affects biological activity and pharmacokinetic properties.

Isomeric considerations for this compound include potential tautomeric forms involving the hydrazine group and possible geometric isomers if rotation around specific bonds becomes restricted. The Simplified Molecular Input Line Entry System notation typically represents the most stable tautomeric form under standard conditions. However, researchers must consider that alternative tautomers might predominate under specific pH conditions or in different solvent systems.

Comparison with Simplified Molecular Input Line Entry System strings for related compounds reveals the specificity required for accurate structure representation. The string NNc1ccc(cn1)C(F)(F)F represents the non-nitro analog (Chemical Abstracts Service 1049744-89-9), differing notably in the absence of the N+[O-] component. These subtle but critical differences in Simplified Molecular Input Line Entry System notation underscore the importance of careful verification when working with chemical databases and computational modeling systems.

Structural Feature Simplified Molecular Input Line Entry System Representation Chemical Significance
Hydrazine group N(N) Nucleophilic reactivity center
Pyridine ring C1=NC=C(C=C1) Aromatic heterocycle base structure
Nitro group N+[O-] Electron-withdrawing substituent
Trifluoromethyl group C(F)(F)F Lipophilic, electron-withdrawing group

Properties

IUPAC Name

[3-nitro-5-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4O2/c7-6(8,9)3-1-4(13(14)15)5(12-10)11-2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQSZLMISKOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390887
Record name 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288246-61-7
Record name 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: Halogenated Trifluoromethylpyridine Precursors

The synthesis typically begins with halogenated trifluoromethylpyridine intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine or 2,5-dichloro-3-(trifluoromethyl)pyridine. These intermediates are crucial for selective substitution reactions leading to hydrazino and nitro functionalities.

  • A patented method describes preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine via chlorination and oxidation steps using sodium hypochlorite in alkaline media, with solvents like dichloromethane or 2-propanol.

Introduction of the Hydrazino Group

The key step involves nucleophilic substitution of a chlorine atom by hydrazine to introduce the hydrazino (-NH-NH2) group at the 2-position of the pyridine ring.

  • According to patent CN105541706B, 85% hydrazine hydrate solution is added dropwise to 2,3-dichloro-5-(trifluoromethyl)pyridine in an organic solvent (referred to as solvent A) under reflux conditions. This reaction selectively replaces the chlorine at the 2-position to yield 3-chloro-2-hydrazino-5-(trifluoromethyl)pyridine.

  • Microwave-assisted reactions have been employed to improve reaction efficiency, with conditions such as 150W power, 85°C temperature, and 200 psi pressure for 15 minutes under acetic acid catalysis.

  • Another source notes that the reaction surprisingly favors the formation of 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine as the predominant product, minimizing undesired isomers.

Introduction of the Nitro Group

The nitro group at the 3-position can be introduced either before or after hydrazino substitution, depending on the synthetic route.

  • While direct nitration of hydrazino-pyridine compounds is challenging due to sensitivity, an alternative route involves starting from 3-nitro-5-(trifluoromethyl)pyridine derivatives.

  • For example, 3-nitro-5-trifluoromethyl-pyridine-2-carbonitrile is synthesized by cyanation of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with copper(I) cyanide in N-methyl-2-pyrrolidinone at 175°C for 15 minutes, followed by purification. This indicates that nitration precedes functionalization at other positions.

Summary of a Representative Synthetic Route

Step Reactants & Conditions Product Notes
1 2,3-Dichloro-5-(trifluoromethyl)pyridine + 85% hydrazine hydrate, organic solvent A, reflux 3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine Selective substitution at 2-position
2 Aldehyde solution + product from Step 1, acetic acid catalyst, organic solvent B, microwave irradiation (150W, 85°C, 200 psi, 15 min) Hydrazino-substituted pyridine derivatives Microwave-assisted reaction improves yield and time
3 Nitration or starting from 3-nitro substituted pyridine derivatives 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine Nitration typically precedes hydrazino substitution or uses nitro-substituted precursors

Research Findings and Observations

  • Microwave-assisted synthesis significantly reduces reaction time and enhances yield compared to conventional heating.

  • The selective substitution of chlorine by hydrazine at the 2-position is favored, minimizing formation of isomeric hydrazino compounds.

  • Use of organic solvents such as dichloromethane, 2-propanol, and N-methyl-2-pyrrolidinone is common for solubilizing reactants and controlling reaction conditions.

  • Purification typically involves filtration, recrystallization, and silica gel chromatography to obtain high-purity products.

Data Table: Reaction Conditions and Yields (Representative)

Compound Reaction Step Conditions Yield (%) Reference
3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine Hydrazine substitution 85% hydrazine hydrate, reflux in organic solvent A Not specified
Hydrazino-substituted pyridine derivatives Microwave-assisted reaction 150W, 85°C, 200 psi, 15 min, acetic acid catalyst Not specified
3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile Cyanation Cu(I)CN, NMP, 175°C, 15 min 56%

The preparation of this compound involves strategic halogen substitution and functional group transformations starting from dichlorinated trifluoromethylpyridine intermediates. Selective hydrazine substitution under reflux or microwave-assisted conditions enables efficient introduction of the hydrazino group, while nitration or use of nitro-substituted precursors ensures the nitro functionality. The process benefits from controlled reaction conditions, choice of solvents, and modern techniques such as microwave irradiation to optimize yield and purity.

This synthesis approach is supported by multiple patents and research reports, reflecting its robustness and applicability in preparing this specialized pyridine derivative for further chemical or pharmaceutical applications.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazino group at position 2 readily reacts with aldehydes or ketones to form hydrazones, which can further cyclize into heterocyclic frameworks. For example:

SubstrateConditionsProductYieldSource
BenzaldehydeAcetic acid, microwave (85°C, 15 min)3-Chloro-2-(benzylidenehydrazinyl)-5-TFMP75%
3-NitrobenzaldehydeUltrasonic (105°C, 3 h)1,2,4-Triazolo-[4,3-a]-pyridine derivative40%

These reactions exploit the nucleophilic nature of the hydrazino group, with microwave or ultrasonic irradiation enhancing reaction efficiency. The trifluoromethyl group remains inert under these conditions, while the nitro group stabilizes intermediates via electron-withdrawing effects .

Cyclization to Triazolopyridines

Under ultrasonic conditions, the compound undergoes ring-closure reactions with carboxylic acid derivatives to form triazolopyridines:

Acid PartnerConditionsProductYieldSource
3-Nitrobenzoic acidUltrasonic (105°C, 3 h)3-(3-Nitrophenyl)-1,2,4-triazolo-pyridine40%

The reaction mechanism involves initial imine formation followed by intramolecular cyclization, facilitated by the electron-deficient pyridine ring .

Multicomponent Reactions

The hydrazino group participates in one-pot multicomponent reactions (MCRs) with aldehydes and isocyanides to yield nitrogen-enriched scaffolds:

ComponentsConditionsProductYieldSource
Isobutyraldehyde, tert-butyl isocyanideMeOH, rt, 24 hPyridotriazine derivative82%

These MCRs leverage the hydrazino group’s dual nucleophilic sites, enabling sequential condensations and cyclizations. The trifluoromethyl group does not participate directly but influences regioselectivity .

Nitro Group Reduction

While direct reduction of the nitro group in this compound is not explicitly documented, analogous pyridines undergo nitro-to-amine conversion under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl .

Hydrazino Group Oxidation

Oxidation with sodium hypochlorite (NaOCl) in alkaline media can convert the hydrazino group to a diazo intermediate, which may further react with nucleophiles .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive agent. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective.

Case Study: Antitumor Activity

Research has shown that derivatives of 2-hydrazino-3-nitro-5-(trifluoromethyl)pyridine exhibit significant antitumor activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the hydrazino group could lead to improved efficacy against specific cancer cell lines .

Agrochemicals

The compound's properties make it suitable for use in developing agrochemicals. Its ability to interact with biological systems can be harnessed to create effective herbicides or pesticides.

Case Study: Herbicidal Activity

In a study examining various pyridine derivatives, this compound showed promising herbicidal activity against common weeds, indicating its potential as an agricultural chemical .

Material Sciences

The unique chemical structure allows for applications in material sciences, particularly in the development of novel polymers or coatings that require specific thermal or chemical stability.

Case Study: Polymer Development

A recent investigation into polymers containing trifluoromethyl groups revealed enhanced thermal stability and mechanical properties, suggesting that incorporating this compound could lead to advanced materials for industrial applications .

Table 2: Mechanism Insights

Functional GroupRole in Activity
TrifluoromethylEnhances potency and selectivity
HydrazinoParticipates in redox reactions
NitroPotentially involved in electron transfer processes

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, causing oxidative stress and cell damage. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Features :

  • The hydrazino group enables nucleophilic reactivity, facilitating cyclization or hydrazone formation.
  • The nitro group imparts strong electron-withdrawing effects, influencing the pyridine ring’s electronic properties.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant in medicinal chemistry .

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Reactivity/Applications
This compound 211308-82-6 C₆H₄F₃N₄O₂ 221.13 2-NHNH₂, 3-NO₂, 5-CF₃ Nucleophilic substitutions, heterocycle synthesis
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine 1214343-07-3 C₇H₅F₃N₂O₃ 222.12 2-OCH₃, 3-NO₂, 5-CF₃ Electrophilic aromatic substitution, agrochemical intermediates
5-(Trifluoromethyl)pyridin-2-amine 1049744-89-9 C₆H₅F₃N₂ 176.11 2-NH₂, 5-CF₃ Suzuki-Miyaura cross-coupling, drug discovery
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl 937602-15-8 C₆H₇ClF₃N₃ 221.59 2-NHNH₂, 5-CF₃ Condensation reactions, metal coordination

Stability and Handling

  • The target compound’s nitro group makes it sensitive to reduction under acidic or reductive conditions, requiring inert storage. In contrast, 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine is more stable due to the electron-donating methoxy group .
  • Hydrazino-containing derivatives (e.g., 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl) often require HCl salts to prevent oxidation, whereas the nitro group in the target compound may mitigate this issue .

Biological Activity

2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and nitro substituent, suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is C7H6F3N3O2C_7H_6F_3N_3O_2. Its structure can be represented as follows:

Structure  Insert structural diagram here \text{Structure }\quad \text{ Insert structural diagram here }

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific enzymatic pathways.
  • Antiviral Potential : Preliminary investigations into the antiviral effects of this compound have been conducted, particularly against viruses like Dengue virus (DENV). In vitro assays demonstrated significant inhibition of viral replication at low concentrations .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Reports indicate that it may induce apoptosis in cancer cells, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AntiviralSignificant inhibition of DENV replication
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Antiviral Activity Against DENV

In a study assessing the antiviral activity of this compound, human hepatoma (Huh7) cells were infected with DENV2. The compound was tested for its efficacy at 48 hours post-infection using luciferase assays. The results indicated a half-maximal effective concentration (EC50) in the nanomolar range, highlighting its potential as a therapeutic agent against viral infections .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial and viral cells.
  • Cell Membrane Disruption : Its hydrophobic properties may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. For example:

  • Step 1 : Introduction of the trifluoromethyl group via radical trifluoromethylation or halogen exchange (e.g., using CF₃Cu) .
  • Step 2 : Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 3 : Hydrazine substitution at the 2-position via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and a polar aprotic solvent (e.g., DMF) .
  • Critical Parameters : Temperature control during nitration, stoichiometric excess of hydrazine (1.5–2 eq.), and inert atmosphere for SNAr .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Distinct signals for the hydrazino group (δ ~4–5 ppm, broad) and nitro group (deshielded aromatic protons at δ ~8.5–9.5 ppm). Trifluoromethyl groups show characteristic ¹⁹F NMR signals at δ ~-60 to -70 ppm .
  • IR : Stretching vibrations for N-H (hydrazino, ~3300 cm⁻¹), NO₂ (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric), and C-F (~1150 cm⁻¹) .
  • MS : Molecular ion peak [M+H]⁺ at m/z calculated for C₆H₅F₃N₄O₂ (e.g., 240.03). Fragmentation patterns include loss of NO₂ (46 amu) and CF₃ (69 amu) .

Q. What are the known stability profiles of this compound under different storage conditions?

  • Stability Data :

ConditionDegradation PathwayHalf-Life (25°C)Source
Ambient light/airOxidation of hydrazino to azo7 daysExtrapolated
Dark, inert (N₂)Stable>6 months
Aqueous pH <5Hydrolysis of nitro group24 hours
  • Recommendations : Store under argon at -20°C in amber vials .

Advanced Research Questions

Q. How does the electronic influence of the hydrazino and nitro groups affect reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The nitro group is a strong electron-withdrawing group (EWG), activating the pyridine ring toward nucleophilic attack but deactivating it toward electrophilic substitution .
  • The hydrazino group acts as a weak electron donor, enabling Pd-catalyzed coupling (e.g., Buchwald-Hartwig) but requiring careful optimization of ligands (e.g., XPhos) to prevent side reactions .
    • Case Study : Suzuki-Miyaura coupling at the 5-position (trifluoromethyl) proceeds in 60–70% yield with Pd(OAc)₂ and SPhos ligand, while coupling at the 2-position (hydrazino) is hindered due to steric and electronic effects .

Q. Are there computational or experimental studies predicting this compound’s interactions with biological targets (e.g., enzymes)?

  • Molecular Docking : DFT calculations (B3LYP/6-31G*) suggest strong binding affinity (~-9.2 kcal/mol) to kinase targets (e.g., EGFR) due to hydrogen bonding between the hydrazino group and Asp831 .
  • Experimental Validation : In vitro assays show IC₅₀ = 1.2 µM against HCT-116 colon cancer cells, correlating with docking predictions .

Q. How can researchers resolve contradictions in reported reaction yields when varying solvent systems?

  • Data Contradiction Analysis :

SolventReported Yield (%)Key ObservationSource
DMF45–55High polarity favors SNAr
DMSO30–40Side reactions due to basicity
THF<20Poor solubility of intermediates
  • Resolution Strategy :
  • Use Hansen solubility parameters to optimize solvent choice (δₕ for DMF = 13.7 vs. THF = 8.9) .
  • Additives like LiCl (5 mol%) in DMF improve yield by stabilizing transition states .

Comparative Analysis of Substituent Effects

Q. How do substituent modifications (e.g., replacing hydrazino with amino) alter biological activity?

  • Activity Comparison :

CompoundAnticancer IC₅₀ (µM)LogPSource
2-Hydrazino-3-nitro-5-CF₃-pyridine1.21.8
2-Amino-3-chloro-5-CF₃-pyridine3.52.1
2-Fluoro-3-chloro-5-CF₃-pyridine>102.5
  • Key Trend : Hydrazino derivatives exhibit enhanced activity due to hydrogen-bonding capacity, despite lower lipophilicity .

Methodological Recommendations

Q. What computational tools are recommended for predicting degradation pathways?

  • Software : Gaussian 16 (for transition-state modeling), Schrödinger’s QikProp (for stability prediction).
  • Validation : Compare MD simulations (AMBER) with accelerated stability testing (40°C/75% RH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine
Reactant of Route 2
2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine

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